Mometasone furoate-13C,d6 is a synthetic glucocorticoid that serves as a potent anti-inflammatory agent. It is an isotopically labeled variant of mometasone furoate, which is used extensively in various formulations for treating inflammatory conditions. The compound is classified as a corticosteroid and is primarily utilized in topical, nasal, and inhalation therapies.
Mometasone furoate was first developed for clinical use in the late 1990s and has since become a staple in dermatological and respiratory treatments. The isotopically labeled version, mometasone furoate-13C,d6, is often used in pharmacokinetic studies to trace the drug's metabolic pathways and quantify its concentration in biological samples.
The synthesis of mometasone furoate involves several key steps that typically include the following:
The specific isotopic labeling (13C and deuterium) involves substituting certain carbon and hydrogen atoms with their heavier isotopes during the synthesis process. This modification allows for enhanced tracking during analytical studies without altering the compound's pharmacological properties .
Mometasone furoate possesses a complex steroid structure characterized by multiple rings and functional groups:
Mometasone furoate can participate in various chemical reactions typical for steroids:
The reactions are generally carried out under controlled conditions to prevent degradation of the sensitive steroid structure. Analytical methods such as high-performance liquid chromatography are used to monitor reaction progress and product purity .
Mometasone furoate exerts its effects primarily through interaction with glucocorticoid receptors:
Mometasone furoate is widely used in clinical practice:
The structure of Mometasone Furoate-¹³C,d₆ (Sch32088-¹³C,d₆) is defined by selective isotopic substitution at specific atomic positions. As confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, one carbon atom is replaced by ¹³C (carbon-13), and six hydrogen atoms are substituted by deuterium (²H or D) [2] [4] [5]. The SMILES notation (C[C@@]12[C@](C(CCl)=O)(OC(C3=C([2H])C([2H])=C([2H])O3)=O)[C@H]([13C]([2H])([2H])[2H])...
) explicitly identifies the ¹³C label at a methyl group and deuterium atoms on the furan ring and adjacent methylene groups [2] [4]. This precise labeling enables distinct spectral signatures:
The isotopic composition of Mometasone Furoate-¹³C,d₆ is systematically quantified as follows:
Table 1: Isotopic Composition Analysis
Element | Position/Label | Contribution to Mass |
---|---|---|
Carbon | 26 × 12C + 1 × 13C | +1.00 Da vs. unlabeled |
Hydrogen | 24 × 1H + 6 × 2H | +6.00 Da vs. unlabeled |
Chlorine | 2 × 35/37Cl | Unchanged |
Oxygen | 6 × 16O | Unchanged |
Analytical techniques including high-resolution mass spectrometry (HRMS) and isotope ratio monitoring confirm >99% isotopic enrichment at designated sites, critical for minimizing spectral interference in tracer studies [2] [5] [10].
The isotopic labeling induces subtle but significant differences in physicochemical and analytical properties:
Table 2: Comparative Properties of Labeled vs. Unlabeled Compound
Property | Mometasone Furoate-¹³C,d₆ | Unlabeled Mometasone Furoate | Analytical Impact |
---|---|---|---|
Molecular Weight | 528.46 g/mol | 521.43 g/mol [8] | Distinct MS peaks (Δm/z = +7) |
Melting Point | Not reported | 218–220°C [8] | Potential crystalline structure changes |
Solubility (DMSO) | Comparable | ≥20 mg/mL [8] | Similar handling in assays |
Chromatographic Retention | Marginally increased | Reference value | Resolvable via HPLC-MS |
Metabolic Stability | Enhanced deuterium effect | Standard kinetics | Reduced hepatic clearance [2] |
Key Distinctions:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0